
3-Bromo-2-methoxybenzaldehyde
Overview
Description
3-Bromo-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxybenzaldehyde typically involves the bromination of 2-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution at the third position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products:
Nitration: 3-Nitro-2-methoxybenzaldehyde.
Reduction: 3-Bromo-2-methoxybenzyl alcohol.
Oxidation: 3-Bromo-2-methoxybenzoic acid
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Bromo-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing anti-inflammatory and anticancer drugs. The bromine atom enhances the binding affinity of these compounds to biological targets, making them more effective in modulating biological pathways .
Case Studies
Several studies have evaluated the biological activity of benzaldehyde derivatives, including those with halogen substitutions like bromine. These studies often focus on:
- Cytotoxicity Assays : Assessing the effectiveness against different cancer cell lines.
- Mechanistic Studies : Investigating how these compounds induce cell death or inhibit tumor growth.
- Pharmacokinetic Properties : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
Materials Science
This compound is utilized in developing advanced materials, including:
- Liquid Crystals : Its structural properties make it suitable for use in liquid crystal displays (LCDs).
- Organic Semiconductors : The compound can be incorporated into organic semiconductor materials due to its electronic properties.
Chemical Biology
In chemical biology, this compound is employed as:
- Enzyme Inhibitors : It acts as a probe in biochemical assays to study enzyme interactions.
- Biochemical Probes : The compound's reactivity allows it to be used in various biochemical assays to investigate cellular mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves bromination of methoxybenzaldehyde under controlled conditions. Various synthetic routes have been documented, highlighting the importance of optimizing reaction conditions to yield high-purity products .
Research has indicated that compounds related to this compound exhibit various biological activities, including antioxidant and anticancer effects. For instance, studies have shown that certain derivatives can ameliorate oxidative damage in cell lines by modulating cellular stress responses .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxybenzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom and methoxy group influence the reactivity of the benzaldehyde moiety, directing electrophilic and nucleophilic attacks to specific positions on the aromatic ring. The aldehyde group undergoes typical carbonyl chemistry, participating in oxidation and reduction reactions .
Comparison with Similar Compounds
- 2-Bromo-4-methoxybenzaldehyde
- 3-Bromo-2-hydroxybenzaldehyde
- 3-Bromo-2-methoxybenzonitrile
Comparison: 3-Bromo-2-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. For example, the presence of the methoxy group at the second position makes it more reactive towards electrophilic substitution compared to 2-Bromo-4-methoxybenzaldehyde .
Biological Activity
3-Bromo-2-methoxybenzaldehyde (C8H7BrO2) is a brominated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its effects on various biological systems.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H7BrO2
- Molecular Weight : 215.04 g/mol
- CAS Number : 88275-87-0
Antioxidant Activity
Antioxidant activity is a crucial aspect of many compounds, particularly those derived from natural sources. The antioxidant potential of this compound has been inferred from studies on related bromophenol derivatives. These compounds have demonstrated the ability to ameliorate oxidative damage in cellular models, specifically in HaCaT keratinocytes exposed to hydrogen peroxide (H2O2). The mechanisms include the modulation of antioxidant enzyme expression, such as TrxR1 and HO-1, indicating that similar derivatives may exhibit comparable activities .
Anticancer Activity
The anticancer properties of this compound have been explored through its structural relatives. For instance, certain bromophenol derivatives have shown significant cytotoxic effects against leukemia K562 cells, inducing apoptosis without altering cell cycle distribution. The IC50 values for these compounds suggest a promising anticancer potential that warrants further investigation .
Table 1: Summary of Biological Activities Related to this compound
Mechanistic Insights
Research indicates that compounds with similar structures to this compound may exert their biological effects through various mechanisms:
Study on Anticancer Activity
A study investigated the effects of various brominated compounds on cancer cell lines, including K562 leukemia cells. Results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis. The study highlighted the potential for developing new anticancer agents based on the structure of brominated benzaldehydes .
Study on Antioxidant Properties
In another research effort, the antioxidant capacity of several bromophenol derivatives was assessed using spectroscopic methods. These studies confirmed that some derivatives exhibited superior antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene) and suggested that structural modifications could enhance this property further .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-2-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves regioselective bromination and methoxylation of benzaldehyde derivatives. For example, 2-methoxybenzaldehyde can undergo bromination using bromine in acetic acid or via electrophilic substitution with N-bromosuccinimide (NBS) under controlled conditions . Solvent choice (e.g., THF vs. DCM) and temperature (0–25°C) significantly affect regioselectivity and yield. Evidence from analogous compounds (e.g., 3-Bromo-2-hydroxybenzaldehyde) suggests that intramolecular hydrogen bonding between the aldehyde and methoxy groups may stabilize intermediates, reducing side reactions .
Q. How is this compound characterized spectroscopically, and what key peaks are diagnostic?
- Methodological Answer :
- ¹H NMR : Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. The methoxy group shows a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to bromine exhibit deshielding (δ 7.5–8.0 ppm) with coupling patterns reflecting substitution .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .
- X-ray Crystallography : Planar molecular geometry with intramolecular O-H···O (if hydroxylated) or weak C-H···Br interactions (for brominated derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : The methoxy group is ortho/para-directing, but bromine’s electron-withdrawing effect competes, favoring meta-substitution in further reactions. Computational studies (e.g., DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, in this compound, the aldehyde group deactivates the ring, making the para position to bromine more susceptible to nucleophilic attack . Experimental validation involves competitive reactions with nitrating agents or halogenation under varying conditions .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during coupling reactions)?
- Methodological Answer : Contradictions often arise from subtle differences in reaction setup. For instance, trace moisture can hydrolyze methoxy groups, leading to hydroxylated byproducts. Systematic analysis includes:
- Control Experiments : Repeating reactions under anhydrous conditions (e.g., using molecular sieves).
- Byproduct Identification : LC-MS or GC-MS to detect intermediates like 3-Bromo-2-hydroxybenzaldehyde, which may form via demethylation .
- Kinetic Studies : Monitoring reaction progress via in situ IR or NMR to identify rate-determining steps .
Q. How can this compound be utilized in constructing complex heterocycles, and what mechanistic insights are critical?
- Methodological Answer : The compound serves as a precursor for Schiff bases or transition-metal catalysts. For example:
- Schiff Base Formation : React with amines (e.g., aniline) under reflux in ethanol to form imines, which coordinate to metals like Cu(II) or Zn(II) for catalytic applications .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) to preserve the aldehyde functionality .
Properties
IUPAC Name |
3-bromo-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPZQAPHXPVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453873 | |
Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88275-87-0 | |
Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88275-87-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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